
2,6-Bis-(dibenzylhydroxymethyl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-(dibenzylhydroxymethyl)-piperidine is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom This particular compound is characterized by the presence of two dibenzylhydroxymethyl groups attached to the piperidine ring at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-(dibenzylhydroxymethyl)-piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form dibenzylpiperidine. This intermediate is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the initial formation of dibenzylpiperidine followed by hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis-(dibenzylhydroxymethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis-(dibenzylhydroxymethyl)-piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Bis-(dibenzylhydroxymethyl)-piperidine involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyl groups can interact with hydrophobic pockets in proteins, affecting their function. The compound may also act as a chelating agent, binding to metal ions and altering their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis-(hydroxymethyl)pyridine: Similar in structure but with pyridine instead of piperidine.
2,6-Bis-(benzylhydroxymethyl)pyridine: Similar but with pyridine and only one benzyl group.
2,6-Bis-(dibenzylhydroxymethyl)pyridine: Similar but with pyridine instead of piperidine.
Uniqueness
2,6-Bis-(dibenzylhydroxymethyl)-piperidine is unique due to the presence of two dibenzylhydroxymethyl groups attached to a piperidine ring. This structure imparts specific chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, making it distinct from similar compounds with pyridine rings.
Propiedades
Número CAS |
58451-87-9 |
|---|---|
Fórmula molecular |
C35H39NO2 |
Peso molecular |
505.7 g/mol |
Nombre IUPAC |
2-[6-(2-hydroxy-1,3-diphenylpropan-2-yl)piperidin-2-yl]-1,3-diphenylpropan-2-ol |
InChI |
InChI=1S/C35H39NO2/c37-34(24-28-14-5-1-6-15-28,25-29-16-7-2-8-17-29)32-22-13-23-33(36-32)35(38,26-30-18-9-3-10-19-30)27-31-20-11-4-12-21-31/h1-12,14-21,32-33,36-38H,13,22-27H2 |
Clave InChI |
CMEAGPOJDJVIAH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC(C1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)C(CC4=CC=CC=C4)(CC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)

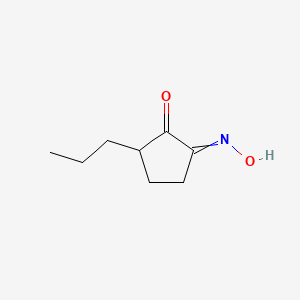
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
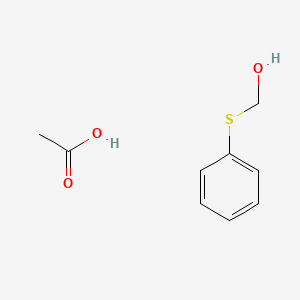
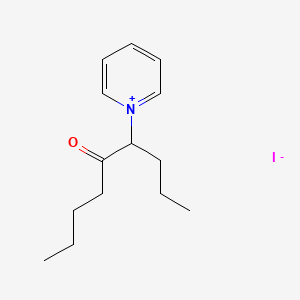

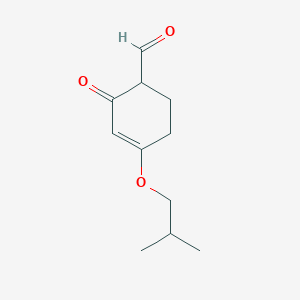
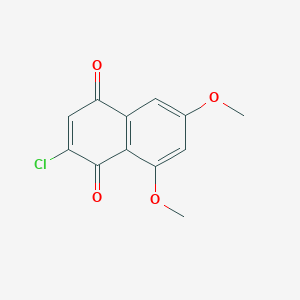
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
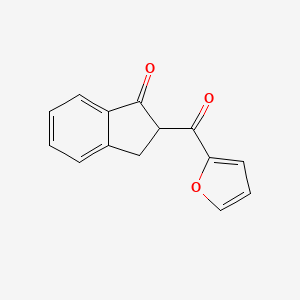
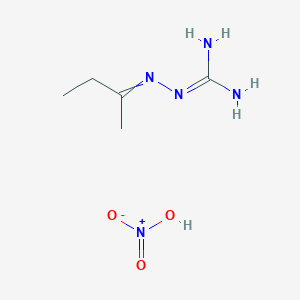
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)
